molecular formula C11H14ClFN2 B11789633 4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine

4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B11789633
M. Wt: 228.69 g/mol
InChI Key: ITSXIPBLAYMTCS-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a 2-chloro-6-fluorophenyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 1-methylpyrrolidine.

    Formation of Intermediate: The 2-chloro-6-fluoroaniline undergoes a nucleophilic substitution reaction with 1-methylpyrrolidine in the presence of a suitable base, such as sodium hydride, to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: Shares the chloro and fluoro substitutions on the benzene ring but differs in the functional groups attached.

    1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: Similar in having the 2-chloro-6-fluorophenyl group but differs in the core structure.

Uniqueness

4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H14ClFN2/c1-15-5-7(10(14)6-15)11-8(12)3-2-4-9(11)13/h2-4,7,10H,5-6,14H2,1H3

InChI Key

ITSXIPBLAYMTCS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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